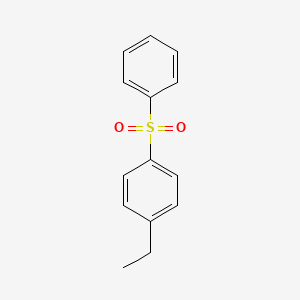
4-Ethylphenylsulfonylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenylsulfonylbenzene is an organic compound characterized by the presence of a sulfonyl group attached to a benzene ring, with an ethyl group substituent at the para position. This compound is part of the sulfone family, known for their versatility in organic synthesis and various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4-Ethylphenylsulfonylbenzene can be synthesized through several methods:
Sulfonation of 4-ethylbenzene: This involves the reaction of 4-ethylbenzene with sulfur trioxide or chlorosulfonic acid, followed by neutralization with a base.
Oxidation of 4-ethylphenyl sulfide: This method uses oxidizing agents such as hydrogen peroxide or sodium periodate to convert 4-ethylphenyl sulfide to this compound.
Industrial Production Methods: Industrial production typically involves the sulfonation process due to its efficiency and scalability. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Types of Reactions:
Electrophilic Aromatic Substitution: this compound can undergo nitration, halogenation, and sulfonation reactions due to the electron-donating effect of the ethyl group.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized further to sulfonic acids under specific conditions.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are commonly used.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nitration: 4-Ethyl-2-nitrophenylsulfonylbenzene.
Halogenation: 4-Ethyl-2-chlorophenylsulfonylbenzene or 4-Ethyl-2-bromophenylsulfonylbenzene.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenylsulfonylbenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its sulfonyl group.
Medicine: Explored for its potential therapeutic properties, particularly in drug design and development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-ethylphenylsulfonylbenzene involves its interaction with various molecular targets. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect biological pathways, making it a valuable tool in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
4-Methylphenylsulfonylbenzene: Similar structure but with a methyl group instead of an ethyl group.
4-Isopropylphenylsulfonylbenzene: Contains an isopropyl group, leading to different steric and electronic effects.
Uniqueness: 4-Ethylphenylsulfonylbenzene is unique due to the specific electronic and steric effects imparted by the ethyl group, which can influence its reactivity and interactions in chemical and biological systems.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S/c1-2-12-8-10-14(11-9-12)17(15,16)13-6-4-3-5-7-13/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOQFMYBDGVJKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














